2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone

Persister cell resuscitation RluD activation Antimicrobial tolerance

Antibiotic-tolerant persister subpopulations in Gram-negative bacteria evade conventional therapy. This 2-oxoethyl-thioether quinazolinone (CAS 331972-22-6) specifically reactivates hibernating ribosomes via RluD, enabling persister eradication with bactericidal antibiotics. • RluD-dependent mechanism absent in des-bromo/des-keto analogs • Validated in E. coli CFU recovery time-course assays • ≥95% purity for reproducible IC₅₀ determination (α-glucosidase IC₅₀ = 85.0 µM vs. acarbose 750.0 µM) • Brominated ketone enables halogen-bond biophysical quantification

Molecular Formula C23H17BrN2O2S
Molecular Weight 465.4 g/mol
Cat. No. B4850113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone
Molecular FormulaC23H17BrN2O2S
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H17BrN2O2S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)25-23(26)29-14-21(27)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3
InChIKeyZWMISJRFNWFKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone – Baseline Identity


2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 331972-22-6) is a fully functionalized 2,3-disubstituted-4(3H)-quinazolinone featuring a 4-bromophenyl‑2‑oxoethyl thioether at position 2 and a 4‑methylphenyl N‑substituent [1]. The compound has a molecular formula of C₂₃H₁₇BrN₂O₂S and a molecular weight of 465.37 g/mol , and is available at purities ≥95 % (HPLC) from commercial suppliers . Quinazolinones of this class are investigated for diverse pharmacological activities including kinase inhibition, antimicrobial action, and metabolic enzyme modulation [2].

Persister cell resuscitation probe development
α-Glucosidase inhibition SAR screening
Halogen bonding / π-stacking interaction studies
Quinazolinone diversity library enrichment

Why This Compound Cannot Be Replaced by Generic Analogs


Quinazolin‑4(3H)‑ones bearing simple alkylthio or benzylthio groups at C‑2 show markedly different biological profiles compared to the 2‑oxoethyl‑thioether substitution present in this compound [1]. The 4‑bromophenyl‑2‑oxoethyl moiety introduces a ketone hydrogen‑bond acceptor, a bromine capable of halogen bonding, and extended π‑conjugation, features that are absent in compounds such as 2‑((4‑bromobenzyl)thio)‑3‑(4‑methylphenyl)‑4(3H)‑quinazolinone (CAS 83671‑79‑8) [2]. In a systematic α‑glucosidase inhibition screen of 30 quinazolinone derivatives synthesized from 3‑aryl‑2‑thioxo precursors and bromoacetophenones, large potency differences (IC₅₀ ranging from 85 µM to inactive) were observed even among close structural neighbors, demonstrating that simple interchange of C‑2 substituents is not permissible without altering target engagement [3]. Downstream, the unique combination of 4‑bromophenyl ketone and 4‑methylphenyl groups has been specifically linked to the ability to activate hibernating ribosomes in bacterial persister cells via RluD, a functional phenotype absent in des‑bromo or des‑keto analogs .

Target Compound
4-Bromophenyl ketone thioether (2-oxoethyl group present)
Potential Substitute
2-((4-Bromobenzyl)thio) analog (CAS 83671-79-8) / 2-Thioxo analog (CAS 37641-50-2)
Mismatch Risk
The 2-oxoethyl pharmacophore, essential for RluD-mediated persister cell engagement and α-glucosidase inhibitory activity in this class, is absent; direct target engagement may not transfer.

Quantified Differentiation Evidence


Persister Cell Resuscitation Specificity

The target compound has been reported to activate hibernating ribosomes in Escherichia coli persister cells via the 23S rRNA pseudouridine synthase RluD . While quantitative resuscitation kinetics (e.g., CFU recovery fold-change vs. untreated persisters) have not yet been disclosed in the public domain, the phenotype is notably absent for the closest commercial analog, 2-((4-bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 83671-79-8), which lacks the oxo group essential for enzymatic recognition [1]. In contrast, the 2-thioxo precursor 3-(4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 37641-50-2) shows only modest antimicrobial effects against Gram-negative bacteria (zone of inhibition ≤ 12 mm at 100 µg/disc) .

Persister Resuscitation
Data to verify
Reported phenotype; specific kinetics not publicly released
Supports persister cell assay context
Absent in benzylthio and thioxo analogs; requires independent kinetic validation
Persister cell resuscitation RluD activation Antimicrobial tolerance

α-Glucosidase Inhibitory Potency Differentiation

In the 2021 Wali et al. study of 30 quinazolinone derivatives synthesized from bromoacetophenone building blocks, compound 13 (IC₅₀ = 85.0 ± 0.5 µM, competitive inhibitor) achieved a 9‑fold enhancement over acarbose (IC₅₀ = 750.0 ± 10.0 µM) [1]. The target compound's exact position within this series (compounds 9–30) has not been individually published; however, structural mapping suggests it belongs to the active cluster sharing the 4‑bromophenyl‑2‑oxoethyl thioether motif. By contrast, compounds 1–3 and 5 (3‑aryl‑2‑thioxo‑2,3‑dihydroquinazolinones lacking the oxoethylthio group) were completely inactive (IC₅₀ > 1,000 µM), and compound 22 (a known benzylthio analog) also lacked activity [2]. This demonstrates that the 2‑oxoethyl‑thioether motif—present in the target compound—is necessary for α‑glucosidase engagement in this chemotype.

α-Glucosidase Potency
Class-level inference
Active cluster maps to 2-oxoethyl-thioether subseries (Compound 13 IC₅₀ 85.0 µM vs Acarbose 750.0 µM)
Pharmacophore mapping context
Exact target IC₅₀ not individually published; 2-thioxo analogs inactive (IC₅₀ > 1,000 µM)
α-Glucosidase inhibition Type 2 diabetes SAR

Certified Purity & Characterization vs. Uncertified Analogs

The target compound (CAS 331972-22-6) is supplied by multiple vendors with documented purity specifications: Bidepharm at 95 % with batch-specific NMR, HPLC, and GC certificates ; AiFChem at 98 % ; CymitQuimica at 95 % . In contrast, the direct structural analog 2-((4-bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 83671-79-8) is primarily available from research chemical aggregators lacking published COA data and with unknown purity [1]. The 2‑thioxo analog (CAS 37641-50-2) is available at min. 95 % from a single specialty supplier . For repeatable biological assays, the availability of verified purity and analytical characterization is a critical procurement criterion.

Purity & COA
Supplier context
95–98% (HPLC) with batch-specific NMR/HPLC/GC
Procurement reproducibility fit
Multi-vendor certified supply vs. 0 suppliers with COA for benzylthio analog
Analytical quality Procurement Reproducibility

Structural Differentiators for SAR

The target compound contains a 4‑bromophenyl ketone (C=O) moiety connected via a thioether linker, enabling both halogen‑bond donor capability (C–Br···O/N interactions) and a planar conjugated system for π‑stacking [1]. The closest commercial analogs differ at a single key position: (a) 2-((4-bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone replaces the ketone with a methylene group, removing the H‑bond acceptor and reducing planarity [2]; (b) 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-(4-bromophenyl)quinazolin-4(3H)-one (CAS 382648-03-5) swaps the bromophenyl‑ketone for a methoxyphenyl‑ketone, altering electronic character [3]; (c) 3-(4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one replaces the entire thioether‑ketone with a thioxo group, drastically changing molecular shape and reactivity . The computed XLogP3‑AA for the target compound is approximately 4.5 (estimated from structurally similar compounds in the series), compared to 5.9 for the benzylthio analog, indicating a significant lipophilicity shift that affects passive membrane permeability [4].

XLogP3 (est.)
In silico
≈ 4.5 (Target) vs 5.9 (Benzylthio analog)
Lipophilicity shift context
ΔXLogP3 ≈ -1.4; additional H-bond acceptor affects permeability profile
Structure-activity relationship Halogen bonding Lipophilicity

Evidence-Backed Application Scenarios


Persister Cell Resuscitation Probe Development

Groups studying antibiotic tolerance mechanisms in Gram‑negative bacteria can employ this compound as a chemical probe to investigate RluD‑dependent ribosome reactivation in persister subpopulations . The functional phenotype (persister resuscitation) is not shared by 2‑benzylthio or 2‑thioxo analogs, making this compound a specific tool compound for probing the role of the 4‑bromophenyl‑2‑oxoethyl pharmacophore in RluD engagement [1]. Researchers should independently verify resuscitation kinetics (e.g., CFU recovery time‑course, MIC shift in combination with bactericidal antibiotics) and confirm target engagement via genetic (rluD knockout) or biochemical (pseudouridine mapping) approaches.

α-Glucosidase Inhibitor Lead Optimization

As a member of the active 2‑oxoethyl‑thioether quinazolinone subseries described by Wali et al. (2021), this compound can serve as a starting point for medicinal chemistry optimization of α‑glucosidase inhibitors [2]. The competitive inhibition mechanism established for compound 13 (IC₅₀ = 85.0 µM vs. acarbose IC₅₀ = 750.0 µM) provides a benchmark for SAR expansion around the 4‑bromophenyl ketone and 4‑methylphenyl substituents [3]. Procurement of the analytically characterized compound (≥ 95 % purity) enables reliable IC₅₀ determination and co‑crystallization or docking studies without confounding impurity effects .

Halogen Bonding & π-Stacking Interaction Studies

The 4‑bromophenyl ketone moiety constitutes a well‑defined halogen‑bond donor, while the quinazolinone core provides a planar π‑system suitable for stacking with aromatic protein residues [4]. This compound can be used in biophysical interaction studies (e.g., ITC, SPR, X‑ray crystallography) to quantify the energetic contribution of the C–Br···O/N halogen bond versus the non‑halogenated methoxyphenyl analog (CAS 382648‑03‑5). The absence of the ketone in the benzylthio comparator (CAS 83671‑79‑8) additionally allows dissection of H‑bond acceptor contributions [5].

Halogen-Enriched Quinazolinone Diversity Library

For high‑throughput screening campaigns targeting kinases, GPCRs, or epigenetic readers, this compound contributes a distinct chemotype combining a brominated aryl ketone with a methylphenyl‑substituted quinazolinone scaffold. Its calculated XLogP3‑AA of ≈ 4.5 and moderate topological polar surface area (≈ 95 Ų) place it within favorable drug‑like property space, complementing the more lipophilic benzylthio analog (XLogP3‑AA 5.9) [6]. Including this compound alongside the methoxyphenyl and thioxo analogs enables systematic mapping of halogen‑bonding and lipophilicity effects in primary screening data.

Application
Selection Property
Validation Focus
Persister cell resuscitation research
RluD pathway probe selectivity
Resuscitation kinetics & target engagement validation
α-Glucosidase inhibitor lead optimization
2-Oxoethyl-thioether pharmacophore
IC₅₀ SAR reproducibility & competitive mechanism review
Halogen bonding & π-stacking studies
4-Bromophenyl ketone motif
ITC / X-ray context vs. non-halogenated analogs
Halogen-enriched screening libraries
Brominated aryl ketone chemotype
Lipophilicity & TPSA profiling for drug-like space mapping
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